molecular formula C20H20N4O5S B3000426 N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 946273-98-9

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B3000426
CAS No.: 946273-98-9
M. Wt: 428.46
InChI Key: MQYLIAPKLCMICE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a hybrid structure combining a 2,3-dihydrobenzo[b][1,4]dioxine sulfonamide core with a 6-methoxy-2-methylpyrimidine group, linked via a phenylamino bridge. Such a structure is characteristic of molecules designed to interact with specific enzymatic targets. Compounds with similar structural motifs, particularly those containing sulfonamide groups, are frequently investigated for their potential as enzyme inhibitors . Research into analogous molecules often focuses on their antibacterial potential against resistant pathogens like Staphylococcus aureus or their capacity to function through targeted gyrase inhibition . The specific mechanism of action, molecular targets, and full spectrum of research applications for this compound are areas for ongoing investigation. Researchers are exploring its utility in [ e.g., kinase inhibition studies, antibacterial assays, cancer research ]. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S/c1-13-21-19(12-20(22-13)27-2)23-14-3-5-15(6-4-14)24-30(25,26)16-7-8-17-18(11-16)29-10-9-28-17/h3-8,11-12,24H,9-10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYLIAPKLCMICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a collection of unique chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a pyrimidine ring, which is a key structure in many biological compounds. The presence of the pyrimidine ring suggests that the compound may interact with its targets through hydrogen bonding or other types of molecular interactions.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. The compound is provided for early discovery researchers, suggesting that it may have potential therapeutic or biological effects. .

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (hereafter referred to as "the compound") is a complex organic molecule with potential therapeutic applications. Its structural features, including a sulfonamide moiety and a pyrimidine ring, suggest significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 428.51 g/mol. The structure includes several functional groups that contribute to its biological activity:

  • Sulfonamide group : Known for its antibacterial properties.
  • Pyrimidine ring : May enhance interaction with biological targets.
  • Dihydrobenzo[dioxine] core : Imparts unique chemical reactivity.

Enzyme Inhibition

Research indicates that the compound exhibits significant enzyme inhibition properties. A study demonstrated that it inhibits the activity of urokinase-type plasminogen activator (uPA), which is involved in tissue remodeling and inflammation. The Ki value for this interaction was reported at approximately 0.62 nM, indicating a strong binding affinity to the target protein.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways effectively. Its interaction with uPA suggests potential applications in treating conditions characterized by excessive tissue remodeling and inflammation, such as arthritis and cancer.

Pharmacokinetic Properties

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential. Theoretical studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Predicted to have reasonable permeability across biological membranes.
  • Distribution : Theoretical models suggest optimal volume distribution with limited plasma protein binding.
  • Metabolism : Likely undergoes metabolic transformations via phase II reactions rather than through cytochrome P450 pathways .

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al., 2020Demonstrated that related sulfonamide derivatives can alter cardiovascular parameters significantly.
Recent Enzyme Inhibition StudiesReported strong inhibitory effects on uPA with a Ki of 0.62 nM.
Theoretical Pharmacokinetic AnalysisIndicated favorable ADME properties suggesting potential for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and molecular features of analogous compounds from the evidence:

Compound Name/ID Core Structure Functional Groups Molecular Formula Molecular Weight Notes
Target Compound Pyrimidine, Benzodioxine Sulfonamide, 6-methoxy, 2-methylpyrimidine - - Focus of comparison
(CS-0309467) Pyridine, Benzodioxine Dimethylamino, methoxy C₂₃H₂₅N₃O₃ 391.46 Lacks sulfonamide; research use only
(CAS 923107-25-9) Pyridazine, Benzodioxine Sulfonamide, 4-methoxyphenyl, pyridazinone C₂₁H₂₁N₃O₆S 443.5 Pyridazine core vs. pyrimidine
(CAS 1019099-00-3) Pyridazine, Benzodioxine Sulfonamide, trimethylpyrazole C₂₄H₂₄N₆O₄S 492.6 Bulky pyrazole substituent
(923113-41-1) Pyrimidine, Phenyl Sulfonamide, ethylamino, methyl, fluorine - - Fluorine enhances polarity

Key Differences and Implications

Core Heterocycle: The target compound’s pyrimidine core differs from pyridazine () and pyridine (). Pyridazines, by contrast, may alter metabolic stability or binding kinetics .

Substituent Effects :

  • The 6-methoxy and 2-methyl groups on the pyrimidine (target) contrast with the 4-methoxyphenyl () and trimethylpyrazole (). Methoxy groups increase lipophilicity, while methyl groups reduce steric hindrance compared to bulkier substituents.

Biological Activity: While biological data for the target compound are unavailable, highlights sulfonamide-linked pyrrolo[2,3-d]pyrimidines with antitumor activity, suggesting the target’s pyrimidine-sulfonamide scaffold could share similar mechanisms .

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